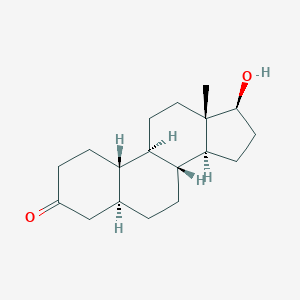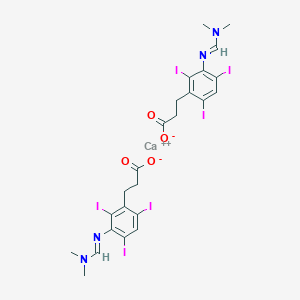
3,4-二羟基吡啶
描述
3,4-Dihydroxypyridine (3,4-DHP) is a goitrogenic derivative of the plant amino acid mimosine . It has no SH-group, in contrast to conventional antithyroid agents such as methimazole (MMI) and propylthiouracil (PTU) . It is also used in the preparation of supported organic catalysts .
Synthesis Analysis
3,4-DHP has been used in the preparation of solid-supported organocatalysts . It has been reported that pyridine is one of the most widely used materials supported on solid substrate organocatalysts . A new nano-Fe3O4-supported organocatalyst based on 3,4-DHP has been developed for the one-pot synthesis of pyrazolo [3,4-b]pyridines and pyrano [2,3-d]pyrimidines .
Molecular Structure Analysis
3,4-DHP is a dihydroxypyridine and is a tautomer of a 3-hydroxypyridin-4 (1H)-one .
Chemical Reactions Analysis
3,4-DHP, like MMI and PTU, inhibits iodination of human thyroglobulin and interferes with mitogenic activation of human lymphocytes . It has been used in the domino condensation of various aromatic aldehydes, Meldrum acids, and 5-methylpyrazol-3-amine under very mild reaction conditions and in the presence of ethanol solvents .
Physical And Chemical Properties Analysis
3,4-DHP has unique physical properties, such as high surface area, excellent thermal and chemical stability, low toxicity, and magnetic properties . It is used as a promising support for the heterogeneous 3,4-DHP to prepare novel magnetically recyclable heterogeneous catalysts .
科学研究应用
Application in Supramolecular Chemistry
Scientific Field
Supramolecular Chemistry
Summary of the Application
Pyridindiol derivatives, including pyridine-3,4-diol, are of particular interest as building blocks for the construction of dendritic nanostructures in supramolecular chemistry .
Methods of Application
The preparation of pyridine-3,4-diol derivatives involves the deprotection of a range of 3-alkoxypyridinols to give pyridine-3,4-diols and the corresponding tautomers . This equilibrium between pyridindiols and hydroxypyridinones is thoroughly investigated in the solid state as well as in solution .
Results or Outcomes
The X-ray crystal structure analysis proved that a 1:1 mixture of pyridine-3,4-diols and their pyridin-4-one tautomers exist in the solid state .
Application in Medicinal Chemistry
Scientific Field
Medicinal Chemistry
Summary of the Application
N-protected pyridine-3,4-diols find applications as potent chelating agents in medicinal chemistry .
Methods of Application
The synthesis of N-protected pyridine-3,4-diols involves the use of highly substituted trifluoromethyl-substituted 4-hydroxypyridine precursors that have been prepared in two steps from lithiated alkoxyallenes, nitriles, and carboxylic acids .
Results or Outcomes
The preparation of pyridine-3,4-diol derivatives succeeded by using highly substituted trifluoromethyl-substituted 4-hydroxypyridine precursors .
Application in Biocatalysis
Scientific Field
Biocatalysis
Summary of the Application
Pyridinols and pyridinamines, including pyridine-3,4-diol, are important intermediates with many applications in the chemical industry. They are in great demand as synthons for pharmaceutical products .
Methods of Application
The oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 is an attractive strategy for the preparation of hydroxylated pyridines . This method involves the conversion of different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .
Results or Outcomes
The application of Burkholderia sp. MAK1 resulted in the successful preparation of various pyridin-5-ols and pyridin-N-oxides .
Application in Palladium-Catalyzed Cross-Coupling Reactions
Scientific Field
Organic Chemistry
Summary of the Application
Pyridine-3,4-diols are used as precursors for palladium-catalyzed cross-coupling reactions .
Methods of Application
The preparation of pyridine-3,4-diol derivatives involves the deprotection of a range of 3-alkoxypyridinols to give pyridine-3,4-diols and the corresponding tautomers . These compounds are then transformed into bistriflate or bisnonaflate derivatives, which are used as substrates for palladium-catalyzed coupling reactions .
Results or Outcomes
The resulting biscoupling products showed a maximum of emission in the violet region of the spectrum .
Application in the Development of Novel Pharmaceuticals
Scientific Field
Pharmaceutical Development
Summary of the Application
Perfluorinated heteroaromatic compounds, including pyridine-3,4-diol, are interesting synthetic intermediates for the development of novel pharmaceuticals .
Methods of Application
The synthesis of trifluoromethyl-substituted pyridine derivatives involves the use of highly substituted trifluoromethyl-substituted 4-hydroxypyridine precursors that have been prepared in two steps from lithiated alkoxyallenes, nitriles, and carboxylic acids .
安全和危害
The safety data sheet for 3,4-DHP suggests that it should be handled with care . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray . After handling, hands should be washed thoroughly . Protective gloves, clothing, eye protection, and face protection should be worn while handling 3,4-DHP .
未来方向
3,4-DHP has potential as an antithyroid drug . It has been used in the development of recyclable organocatalysts with high catalytic performance . The preparation of solid-supported organocatalysts may be a very useful approach to obtain more efficient catalytic systems for the synthesis of fine chemicals under particularly simple and mild conditions .
属性
IUPAC Name |
3-hydroxy-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c7-4-1-2-6-3-5(4)8/h1-3,8H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUUVWCJGRQCMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50274234 | |
| Record name | 3,4-Dihydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydroxypyridine | |
CAS RN |
10182-48-6, 1121-23-9 | |
| Record name | 3,4-Pyridinediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10182-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxypyridin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-4-pyridone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dihydroxypyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010182486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dihydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dihydroxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-PYRIDINEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UW0C50CU4H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















